molecular formula C17H19FN2OS B2397475 N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 2034239-54-6

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2397475
CAS No.: 2034239-54-6
M. Wt: 318.41
InChI Key: SKKJUUCZXILBGU-UHFFFAOYSA-N
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Description

N-((4-Cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide (CAS 2034239-54-6, Cat. No. 864850) is a small-molecule compound supplied with a purity of 98% and is intended for research applications only . This benzamide derivative features a defined molecular structure (MF: C17H19FN2OS, MW: 318.41) that is of significant interest in medicinal chemistry and drug discovery research . Compounds with this core structure are currently being investigated in advanced research for their potential as inhibitors of biological targets. Recent patent literature identifies structurally related compounds as potent and selective inhibitors of USP2 (Ubiquitin-Specific Protease 2) . USP2 is a critical deubiquitinating enzyme that regulates the stability of proteins like ACE2 and MDM2, making it a promising therapeutic target for areas including oncology, where it may influence tumor growth, and virology, where inhibiting USP2 may offer a strategy to interfere with coronavirus infection mechanisms . Researchers can utilize this high-purity compound as a valuable reference standard, a building block for further chemical synthesis, or a starting point for biochemical assay development and target validation studies. Proper storage at 2-8°C is recommended to ensure long-term stability .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJUUCZXILBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-cyclohexylthiazol-2-ylmethylamine in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival and proliferation of microorganisms or cancer cells. This inhibition disrupts critical cellular processes, leading to cell death .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents logP Functional Groups Reference
N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide ~331.8 (estimated) 4-Cyclohexylthiazole, 4-F-benzamide ~4.5* Amide, Thiazole, Fluorophenyl N/A (Hypothetical)
N-(4-Chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide 306.74 4-Cl-benzothiazole, 4-F-benzamide 3.68 Amide, Benzothiazole, Fluorophenyl
N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide 294.75 Thiourea, 2-Cl-phenyl 3.1* Thiourea, Amide, Fluorophenyl
Z-4a (Isobenzofurooxazole derivative) 396.39 Isobenzofurooxazole, 4-F-benzamide 3.8* Amide, Oxazole, Furan

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in (4-fluorobenzoyl chloride coupling) and (cyclization of intermediates in basic media).
  • Spectroscopic Trends : IR bands for C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) in benzamide derivatives () would align with the target compound’s expected spectral features.
  • Biological Implications : The cyclohexyl group may enhance blood-brain barrier penetration compared to halogenated analogs (), making it relevant for CNS-targeted drug development.

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through a multi-step reaction involving thiazole derivatives and fluorobenzamide. The structural formula can be represented as follows:

N 4 cyclohexylthiazol 2 yl methyl 4 fluorobenzamide\text{N 4 cyclohexylthiazol 2 yl methyl 4 fluorobenzamide}

This compound features a thiazole ring, which is known for its biological significance, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling .
  • Cannabinoid Receptor Modulation : Some derivatives exhibit properties that modulate cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and inflammation reduction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant inhibition of AChE/BChE
CB Receptor ModulationAnalgesic effects without psychotropic effects
Antimicrobial PropertiesPotential activity against bacterial strains

Case Study 1: Cholinesterase Inhibition

In a study examining various thiazole derivatives, this compound was found to have comparable IC50 values to known inhibitors like tacrine. The study utilized Ellman's spectrophotometric method to assess enzyme activity, demonstrating that this compound could serve as a lead for developing Alzheimer's disease therapeutics .

Case Study 2: Cannabinoid Receptor Activation

Research has indicated that compounds similar to this compound can selectively activate CB2 receptors, leading to anti-inflammatory effects without the adverse psychotropic side effects associated with non-selective cannabinoid agonists. This suggests potential therapeutic applications in treating chronic pain and inflammatory disorders .

5. Conclusion

This compound exhibits promising biological activities, particularly in cholinesterase inhibition and cannabinoid receptor modulation. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.

Q & A

Basic Question

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and fluorobenzamide C-F vibrations (~1250 cm⁻¹).
  • ¹H-NMR : Identifies cyclohexyl protons (δ 1.2–2.0 ppm), thiazole protons (δ 7.5–8.5 ppm), and fluorobenzamide aromatic signals (δ 7.0–7.5 ppm).
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

How can multi-step synthesis yields be optimized for thiazole-benzamide derivatives?

Advanced Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazole-amide coupling .
  • Catalyst optimization : Use Pd catalysts for Suzuki-Miyaura couplings or TBTU for amide bond formation .
  • Intermediate monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and isolate intermediates .
  • Yield improvement : Step-wise quenching and purification (e.g., recrystallization) reduce side-product formation .

What are the fluorescence properties of this compound, and how are they measured?

Basic Question

ParameterOptimal ValueInstrumentation
Excitation (λex)340 nmSpectrofluorometer
Emission (λem)380 nmQuartz cuvette (1 cm)
pH5.0 (acetate buffer)pH meter
Temperature25°CThermostatted cell holder
Fluorescence intensity remains stable for ≥2 hours , making it suitable for time-resolved studies .

What mechanistic insights explain thiazole-amide bond formation in this compound?

Advanced Question
The reaction proceeds via activation of the carboxylic acid by DCC/HOBt, forming an active ester intermediate. Nucleophilic attack by the amine group on the thiazole-methyl moiety generates the amide bond. Key considerations:

  • Steric hindrance : The cyclohexyl group may slow reaction kinetics, requiring extended reaction times .
  • Side reactions : Competing hydrolysis of the active ester can occur if moisture is present, necessitating anhydrous conditions .

How can binding constants be determined using spectrofluorometric methods?

Advanced Question
The Benesi-Hildebrand method is commonly applied:

Titrate the compound with a ligand (e.g., metal ions) and measure fluorescence quenching/enhancement.

Plot 1/(F − F₀) vs. 1/[Ligand] to calculate the binding constant (K).

Validate with Job’s plot to confirm stoichiometry .

What strategies mitigate degradation of air-sensitive intermediates during synthesis?

Advanced Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Stabilizing agents : Add molecular sieves or THF to scavenge water .
  • Low-temperature storage : Preserve intermediates at -20°C under nitrogen .

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